Leupeptin,HemisulfateSalt
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Description
Leupeptin Hemisulfate Salt is a synthetic compound with the chemical formula C20H38N6O4 · 1/2H2SO4 . It is a reversible competitive inhibitor of both cysteine proteases and serine proteases . Originally isolated from microbial sources, leupeptin exists in two similar forms: Acetyl-Leu-Leu-Arg-al and Propionyl-Leu-Leu-Arg-al . The acetyl form is more commonly used as an inhibitor .
Synthesis Analysis
Leupeptin is chemically synthesized and is available as a hemisulfate salt. Several dissertations have cited the use of this product in their protocols .
Molecular Structure Analysis
The molecular weight of leupeptin (anhydrous) is approximately 475.6 g/mol . Its structure includes an aldehyde group and consists of three amino acids: L-leucine , L-leucine , and L-arginine . The hemisulfate salt contributes to its stability and solubility .
Chemical Reactions Analysis
HPLC analysis of leupeptin reveals multiple peaks due to the formation of tautomeric isomers in solution. The aldehyde group in leupeptin may interfere with protein determination assays, such as the Lowry assay and the Bradford assay .
Physical And Chemical Properties Analysis
Mechanism of Action
Leupeptin acts by covalently binding to the catalytic cysteines of cysteine proteases and the catalytic serine residues of serine proteases. It inhibits enzymes such as cathepsins B, H, and L , calpain , and trypsin . The primary mechanism of inactivation involves racemization of the L-arginal moiety. Interestingly, leupeptin with a D-arginal group is completely inactive .
Safety and Hazards
properties
CAS RN |
10347-89-7 |
---|---|
Product Name |
Leupeptin,HemisulfateSalt |
Molecular Formula |
C14H24N2O8 |
Molecular Weight |
0 |
Origin of Product |
United States |
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